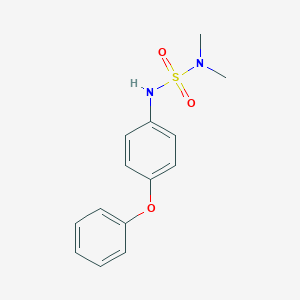
N,N-Dimethyl-N'-(4-phenoxyphenyl)sulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DPPS is a white crystalline powder that was first synthesized in the early 2000s by researchers at the University of California, San Diego. It is a sulfamide-based compound that contains a phenoxyphenyl group, which gives it its unique chemical properties. DPPS has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Wissenschaftliche Forschungsanwendungen
DPPS has been extensively studied for its potential applications in various scientific fields. In particular, it has been shown to exhibit promising anti-inflammatory and antitumor effects. It has also been investigated for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses.
Wirkmechanismus
The exact mechanism of action of DPPS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. DPPS has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DPPS has been shown to exhibit a wide range of biochemical and physiological effects. In particular, it has been shown to reduce inflammation and tumor growth in various animal models. It has also been shown to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus. DPPS has been shown to have low toxicity in animal models, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DPPS is its wide range of potential applications in various scientific fields. It has been shown to exhibit promising anti-inflammatory, antitumor, and antiviral effects, making it a potentially valuable tool for researchers in these areas. However, one limitation of DPPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on DPPS. One area of interest is the development of more effective synthesis methods for producing DPPS. Another area of interest is the further investigation of its potential applications in various scientific fields, including anti-inflammatory, antitumor, and antiviral research. Additionally, more research is needed to fully understand the mechanism of action of DPPS and its potential side effects.
Synthesemethoden
The synthesis of DPPS involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-phenoxyaniline, followed by treatment with sulfur trioxide. The resulting product is then purified using recrystallization to obtain pure DPPS.
Eigenschaften
CAS-Nummer |
23419-78-5 |
|---|---|
Produktname |
N,N-Dimethyl-N'-(4-phenoxyphenyl)sulfamide |
Molekularformel |
C14H16N2O3S |
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
1-(dimethylsulfamoylamino)-4-phenoxybenzene |
InChI |
InChI=1S/C14H16N2O3S/c1-16(2)20(17,18)15-12-8-10-14(11-9-12)19-13-6-4-3-5-7-13/h3-11,15H,1-2H3 |
InChI-Schlüssel |
ZUTCAWUIARGHSF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Kanonische SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Andere CAS-Nummern |
23419-78-5 |
Synonyme |
U 25030 U-25030 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



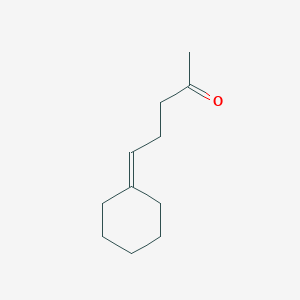
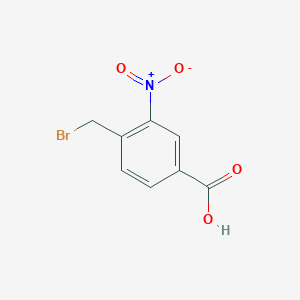
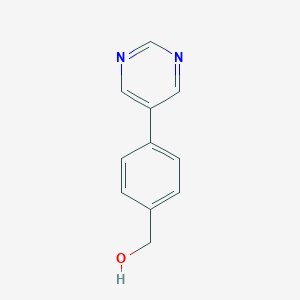
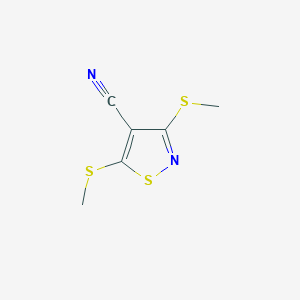
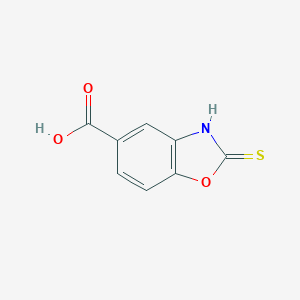
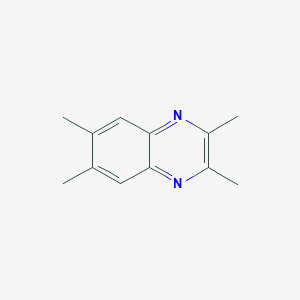
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-4-methylsulfanyl-butyric acid](/img/structure/B187991.png)
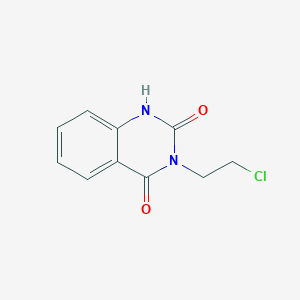
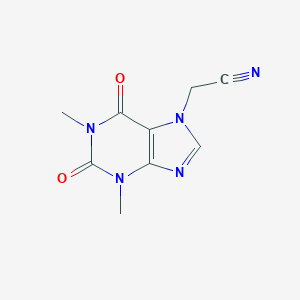
![6-(3-Fluorophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B187995.png)
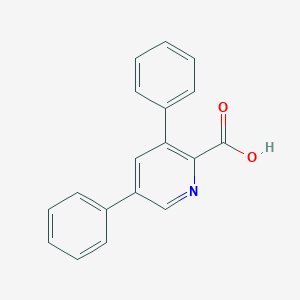
![3-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B188001.png)
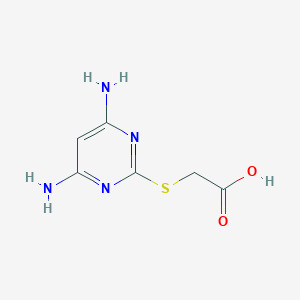
![2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one](/img/structure/B188006.png)